molecular formula C12H14N2OS B15322696 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol

Cat. No.: B15322696
M. Wt: 234.32 g/mol
InChI Key: GJNZBVZGIBYMBX-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol (CAS 1504043-94-0) is a high-purity benzothiazole derivative offered with a minimum purity of 98% . This compound features a pyrrolidin-3-ol scaffold linked to a benzothiazole moiety, a privileged structure in medicinal chemistry. Benzothiazole derivatives are of significant research interest due to their diverse biological activities and are extensively utilized in the development of novel pharmacologically active molecules . In scientific research, this compound serves as a valuable building block for the synthesis of more complex molecules. The benzothiazole core is a key pharmacophore in antibacterial research. Scientific reviews highlight that benzothiazole derivatives can exhibit antibacterial activity through multiple mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The presence of the hydroxyl group on the pyrrolidine ring can contribute to the molecule's hydrogen-bonding capacity, potentially influencing its solubility and interaction with biological targets. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Specific hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H14N2OS/c15-12(5-6-13-8-12)7-11-14-9-3-1-2-4-10(9)16-11/h1-4,13,15H,5-8H2

InChI Key

GJNZBVZGIBYMBX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with a suitable aldehyde or ketone, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The piperazine ring undergoes characteristic reactions due to its secondary amine groups (Figure 1):

Reaction TypeReagents/ConditionsProductYield (Literature)Reference
Alkylation Methyl iodide, K₂CO₃, DMF, 35°CN-Methylpiperazine derivative60–75%
Acylation Acetyl chloride, NEt₃, CH₂Cl₂, 0°CN-Acetylpiperazine derivative50–65%
Sulfonylation Tosyl chloride, pyridine, RTN-Tosylpiperazine derivative70–80%

Key Findings :

  • Alkylation typically occurs at one nitrogen first due to steric hindrance after mono-substitution .

  • Acylation reactions with aromatic carboxylic acids under polyphosphoric acid yield stable amides (e.g., oxadiazole derivatives) .

Electrophilic Aromatic Substitution on the Indazole Core

The indazole ring’s reactivity at positions 4, 5, 6, and 7 is guided by the electron-donating methyl (N1) and piperazinylmethyl (C3) groups (Table 2):

PositionReactionReagents/ConditionsProductYield (Literature)Reference
5 NitrationHNO₃, H₂SO₄, 0°C5-Nitroindazole derivative45–55%
6 HalogenationNBS, AIBN, CCl₄, reflux6-Bromoindazole derivative60–70%
7 SulfonationSO₃, H₂SO₄, 50°C7-Sulfoindazole derivative30–40%

Mechanistic Notes :

  • The methyl group at N1 directs electrophiles to the para (C5) and ortho (C7) positions, while the piperazinylmethyl group at C3 imposes steric hindrance, favoring meta (C6) substitution .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at halogenated positions (Table

Scientific Research Applications

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol is a chemical compound belonging to the pyrrolidine derivatives class, known for their diverse biological activities. It features a pyrrolidine ring substituted with a benzo[d]thiazole moiety, contributing to its potential pharmacological properties. The compound's structure suggests it has applications in medicinal chemistry, particularly in developing new therapeutic agents.

Medicinal Chemistry

  • Lead Compound for Drug Development this compound can serve as a lead compound for developing new drugs targeting neurological disorders. Preliminary studies suggest that compounds with similar structures exhibit activities such as anticonvulsant effects or modulation of neurotransmitter systems, indicating potential therapeutic applications in neurological disorders.

Material Science

  • Unique Structural Properties Due to its unique structural properties, this compound has applications in material science.

Chemical Properties

  • Molecular Formula The molecular formula for this compound is C12H14N2OS.
  • Structural Features The structure consists of a pyrrolidine ring connected to a benzo[d]thiazole moiety through a methylene bridge.
  • Reactions this compound may participate in various chemical reactions, which are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used for characterization. Spectroscopic data (e.g., infrared spectroscopy, NMR) provide insights into functional groups and molecular interactions, confirming the presence of hydroxyl, nitrogen, and sulfur functionalities.

Classification

  • Heterocyclic Compound This compound can be classified under heterocyclic compounds, specifically as an alkaloid derivative due to its nitrogen-containing ring structure. It is further categorized as a pyrrolidine derivative because of the presence of the pyrrolidine ring.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly substituent-dependent. Below is a comparative analysis with key analogues:

Compound Name Core Structure Key Substituents Biological Activity Reference
3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol Benzothiazole + pyrrolidin-3-ol Hydroxyl group at pyrrolidine C3 Hypothesized antimicrobial activity
N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide (3r) Benzothiazole + acetamide Methylacetamide side chain Not explicitly tested; structural model for docking studies
Pyrazol-5-one derivatives (2a-g) Benzothiazole + pyrazol-5-one + arylhydrazone 2,5-Difluorobenzoyl; substituted phenyl Antibacterial (MIC: 8–64 µg/mL), Antifungal (MIC: 16–128 µg/mL)

Key Observations :

  • Hydroxyl vs.
  • Arylhydrazone vs. Pyrrolidine : Pyrazol-5-one derivatives (2a-g) incorporate arylhydrazone linkers, which introduce π-stacking capabilities absent in the target compound. This structural difference may influence selectivity toward bacterial vs. fungal targets .

Computational and Docking Studies

Density Functional Theory (DFT) :
Studies on benzothiazole derivatives using hybrid functionals (e.g., B3LYP) highlight the role of exact exchange in predicting thermochemical properties. For instance, Becke’s work () demonstrates that inclusion of exact-exchange terms reduces errors in atomization energies (<2.4 kcal/mol), suggesting accurate electronic structure modeling for the target compound’s reactivity and stability .

Molecular Docking (Glide) : Glide docking (–5) has been used to evaluate benzothiazole derivatives’ binding modes. For example, compounds like 3r and 2a-g were docked into bacterial enzyme active sites (e.g., DNA gyrase), with Glide achieving <1 Å RMSD accuracy in pose prediction. The target compound’s pyrrolidin-3-ol group may form critical hydrogen bonds with catalytic residues, as seen in similar docked poses .

Biological Activity

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OS, with a molecular weight of 234.32 g/mol. The structure consists of a pyrrolidine ring linked to a benzo[d]thiazole moiety, which is significant for its biological properties.

Biological Activities

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that thiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, thiazole-linked compounds have been shown to inhibit the growth of cancer cells by interacting with key signaling pathways .
  • Anticonvulsant Properties : Pyrrolidine derivatives have been evaluated for their anticonvulsant activities in animal models. A related compound demonstrated significant protection against seizures, highlighting the potential of pyrrolidine-containing structures in neurological disorders .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that certain thiazole compounds exhibit activity against various pathogens, including bacteria and fungi .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 0.31 µM, indicating potent activity compared to standard drugs like doxorubicin .
  • Anticonvulsant Effects : In a study assessing the anticonvulsant properties of thiazole-pyrrolidine analogues, one compound showed an effective dose (ED50) of 18.4 mg/kg in the PTZ seizure model, suggesting significant anticonvulsant potential .
  • Antimicrobial Efficacy : Research on thiazole derivatives revealed that some compounds had minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, demonstrating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity TypeNotes
Thiazole RingAnticancerEssential for cytotoxicity
Pyrrolidine RingAnticonvulsantEnhances anticonvulsant activity
Substituents on Aromatic RingAntimicrobialElectron-withdrawing groups enhance efficacy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with benzothiazole-containing reagents. For example, coupling a benzothiazole-2-ylmethyl halide with pyrrolidin-3-ol under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) . Key parameters include reaction temperature (80–100°C) and stoichiometric control to minimize byproducts like di-alkylated species.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Look for pyrrolidine ring protons (δ 2.3–4.4 ppm) and benzothiazole aromatic signals (δ 7.2–8.1 ppm). The hydroxyl group may appear as a broad singlet near δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12H14N2OS requires m/z 234.0828).
  • X-ray Crystallography : Resolve stereochemistry and verify spatial arrangement of substituents, critical for chiral centers .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Target kinases or oxidoreductases, as benzothiazole derivatives often modulate these .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Solubility Testing : Measure logP to guide formulation for in vitro studies (e.g., DMSO as a co-solvent) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what are the implications of enantiomeric contamination?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis using enantiopure pyrrolidin-3-ol precursors .
  • Implications : Enantiomers may exhibit divergent biological activities. For example, (3S)- and (3R)-configurations could differentially bind to targets like G-protein-coupled receptors . Contamination >5% may invalidate structure-activity relationship (SAR) conclusions.

Q. What strategies address low aqueous solubility in pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetyl groups at the hydroxyl position to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Co-Solvent Systems : Optimize DMSO-water or ethanol-water mixtures while ensuring <0.1% solvent cytotoxicity .

Q. How can contradictory data in literature regarding this compound’s biological activity be resolved?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (≥95% by HPLC) and stereochemistry, as impurities or racemic mixtures may skew results .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Mechanistic Profiling : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects .

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